5,8,11,14-Eicosatetraynoic acid

Catalog No.
S561466
CAS No.
1191-85-1
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8,11,14-Eicosatetraynoic acid

CAS Number

1191-85-1

Product Name

5,8,11,14-Eicosatetraynoic acid

IUPAC Name

icosa-5,8,11,14-tetraynoic acid

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

MGLDCXPLYOWQRP-UHFFFAOYSA-N

SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O

Synonyms

5,8,11,14 Eicosatetraynoic Acid, 5,8,11,14-Eicosatetraynoic Acid, ETYA, Ro 3 1428, Ro 3-1428, Ro 31428

Canonical SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O

The exact mass of the compound 5,8,11,14-Eicosatetraynoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids. It belongs to the ontological category of long-chain fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

5,8,11,14-Eicosatetraynoic acid (ETYA, CAS 1191-85-1) is a synthetic, non-metabolizable alkyne analog of arachidonic acid (AA) wherein the four naturally occurring cis-double bonds are replaced by triple bonds . This structural modification transforms the molecule into a suicide substrate, effectively acting as a broad-spectrum pan-inhibitor of the three major arachidonic acid metabolic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases . For procurement and assay design, ETYA is highly valued because it retains the biophysical properties and receptor-binding capabilities of a polyunsaturated fatty acid—such as activating peroxisome proliferator-activated receptors (PPARs)—without being degraded into downstream inflammatory eicosanoids like prostaglandins or leukotrienes [1]. It is typically supplied as a lyophilized solid or pre-dissolved in organic solvents, requiring storage at -20 °C and inert gas purging to maintain its structural integrity over a standard six-month shelf life .

Substituting ETYA with natural arachidonic acid or pathway-specific inhibitors fundamentally compromises experimental integrity in lipid signaling assays. If natural arachidonic acid is used, it is rapidly metabolized by cellular enzymes into a complex cascade of bioactive eicosanoids, making it impossible to isolate the direct effects of the fatty acid itself[1]. Conversely, employing specific inhibitors like indomethacin (COX-specific) or nordihydroguaiaretic acid (NDGA, LOX-specific) fails because blocking only one enzymatic route causes the accumulated arachidonic acid to shunt heavily into the uninhibited pathways, artificially skewing the cellular metabolic profile [2]. ETYA is strictly required when a workflow demands total metabolic blockade across all eicosanoid branches while simultaneously providing a stable, structurally analogous fatty acid to probe direct membrane or receptor-mediated events .

Dual COX/LOX Pathway Inhibition vs. Specific Inhibitors

ETYA acts as a potent dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, effectively shutting down the primary routes of eicosanoid synthesis [1]. In head-to-head comparisons, ETYA demonstrates an ID50 of approximately 4 μM for COX and 8 μM for LOX. In contrast, specific inhibitors like indomethacin only block COX, while NDGA specifically targets LOX, allowing substrate shunting [1]. This dual-action profile prevents the compensatory metabolic shifts that occur when only a single pathway is antagonized.

Evidence DimensionEnzymatic ID50/IC50 for COX and LOX
Target Compound DataETYA: ~4 μM (COX) and ~8 μM (LOX)
Comparator Or BaselineIndomethacin: COX-specific only; NDGA: LOX-specific only
Quantified DifferenceETYA provides simultaneous micromolar inhibition of both pathways, preventing substrate shunting.
ConditionsIn vitro enzymatic and cellular eicosanoid profiling assays

Essential for researchers needing to completely arrest arachidonic acid metabolism without inducing compensatory shunting between the COX and LOX pathways.

Direct PPARα Activation Efficacy vs. Natural Arachidonic Acid

Because ETYA cannot be metabolized into downstream eicosanoids, it serves as a highly stable ligand for studying direct fatty acid receptor activation, particularly for peroxisome proliferator-activated receptors (PPARs) [1]. In Coactivator-Dependent Receptor Ligand Assays (CARLA), ETYA activates PPARα with an EC50 of 1 μM [1]. While natural arachidonic acid also binds PPARα, its rapid metabolic degradation confounds concentration-response data and mixes direct receptor effects with secondary prostaglandin signaling [1]. ETYA provides a clean, stable baseline for quantifying direct receptor engagement.

Evidence DimensionEC50 for PPARα activation
Target Compound DataETYA: 1 μM
Comparator Or BaselineArachidonic Acid: Highly variable due to rapid metabolic degradation
Quantified DifferenceETYA provides stable, non-metabolizable low-micromolar agonism, isolating direct receptor effects from metabolite interference.
ConditionsCoactivator-Dependent Receptor Ligand Assay (CARLA)

Provides a stable, non-metabolizable baseline for studying direct fatty acid-PPAR interactions without eicosanoid interference.

Cytochrome P450 (CYP) Epoxygenase Inhibition Potency

Beyond COX and LOX, arachidonic acid is metabolized by Cytochrome P450 (CYP) epoxygenases into epoxyeicosatrienoic acids (EETs). ETYA effectively inhibits this third branch of the cascade[1]. In rat liver microsomal fractions, ETYA inhibits CYP-dependent arachidonic acid metabolism with an IC50 of 40 μM [1]. In contrast, the standard COX inhibitor indomethacin is significantly weaker against this pathway, exhibiting an IC50 of 70 μM [1]. This makes ETYA a superior choice for achieving a comprehensive blockade of all three major lipid metabolism branches.

Evidence DimensionIC50 for CYP-dependent arachidonic acid metabolism
Target Compound DataETYA: 40 μM
Comparator Or BaselineIndomethacin: 70 μM
Quantified DifferenceETYA is nearly twice as potent as indomethacin at inhibiting the CYP epoxygenase pathway.
ConditionsPhenobarbital-induced rat liver microsomal fractions

Makes ETYA a superior pan-inhibitor when the experimental goal is to block all three major arachidonic acid metabolic branches.

Aqueous Stability and Handling Constraints

The triple bonds in ETYA make it highly susceptible to oxidation, dictating strict handling and procurement protocols compared to more stable synthetic drugs. While ETYA is highly soluble in organic solvents like ethanol and DMSO (up to 100 mg/mL), it is only sparingly soluble in neutral aqueous buffers . Furthermore, aqueous solutions of ETYA must be stored on ice and utilized within 12 hours of preparation to maintain efficacy . Procurement teams must ensure the availability of appropriate anhydrous solvents and inert gas (e.g., argon or nitrogen) for purging stock solutions.

Evidence DimensionAqueous vs. Organic Stability
Target Compound DataETYA: Stable for 6 months at -20 °C in organics; <12 hours in aqueous buffers
Comparator Or BaselineStandard small-molecule inhibitors: Often stable for days in aqueous media
Quantified DifferenceETYA requires daily fresh preparation for aqueous assays and inert gas purging.
ConditionsLaboratory stock solution preparation and storage

Dictates workflow design and the co-procurement of appropriate anhydrous solvents and inert gases to ensure reproducible assay results.

Eicosanoid Pathway Decoupling Assays

Because ETYA acts as a pan-inhibitor of COX, LOX, and CYP pathways, it is the standard reagent for decoupling the direct cellular effects of polyunsaturated fatty acids from the secondary effects of their eicosanoid metabolites .

Direct PPAR Activation and Lipid Metabolism Studies

ETYA's stability as a non-metabolizable ligand makes it ideal for Coactivator-Dependent Receptor Ligand Assays (CARLA) and reporter assays targeting PPARα, PPARβ/δ, and PPARγ, allowing precise EC50 determination without metabolite interference [1].

Ion Channel and Membrane Biophysics Research

As a structural analog of arachidonic acid that readily incorporates into cell membranes but resists enzymatic degradation, ETYA is uniquely suited for studying the direct modulation of potassium and calcium channels by free fatty acids [2].

Long-Term Macrophage and Organoid Co-Cultures

In extended cellular assays, such as stem-cell-derived intestinal organoid models of fibrosis, ETYA is utilized to maintain fatty acid receptor signaling while preventing the runaway inflammatory cascades that would occur if natural arachidonic acid were supplemented [3].

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.177630004 g/mol

Monoisotopic Mass

296.177630004 g/mol

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

UNII

5FEJ8J06DR

Other CAS

1191-85-1

Wikipedia

Eicosatetranoic acid
Eicosatetraynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

Enhanced NADPH oxidases and reactive oxygen species in the mechanism of methanol-initiated protein oxidation and embryopathies in vivo and in embryo culture

Lutfiya Miller-Pinsler, Amy Sharma, Peter G Wells
PMID: 25726414   DOI: 10.1007/s00204-015-1482-0

Abstract

Methanol (MeOH) teratogenicity in rodents may be mediated in part by reactive oxygen species (ROS), the source of which is unknown. To determine if MeOH enhances embryonic ROS-producing NADPH oxidases (NOXs), p22phox mRNA and protein and oxidatively damaged protein were measured in gestational day 12 MeOH-exposed CD-1 mouse embryos with or without pretreatment with the free radical spin trap phenylbutylnitrone (PBN) or the NOX inhibitor diphenyleneiodonium chloride (DPI). MeOH exposure upregulated p22phox mRNA and protein expression, and enhanced protein oxidation, within 3-6 h. Compared to embryos exposed to MeOH alone, PBN and DPI pretreatment decreased MeOH-enhanced p22phox mRNA expression, DPI but not PBN blocked p22phox protein expression, and both blocked protein oxidation. To assess developmental relevance, mouse embryos were exposed in culture for 24 h to MeOH or vehicle with or without pretreatment with PBN, DPI, or the prostaglandin H synthase (PHS) inhibitor eicosatetraynoic acid (ETYA), and evaluated for abnormalities. ETYA did not prevent MeOH embryopathies, despite blocking phenytoin embryopathies (ROS-initiating positive control), precluding bioactivation of MeOH or its metabolites by PHS. Concentration-dependent MeOH embryopathies were blocked by both DPI and PBN pretreatment, suggesting that enhanced embryonic NOX-catalyzed ROS formation and oxidative stress may contribute to the mechanism of MeOH embryopathies.


Probing conformational changes in lipoxygenases upon membrane binding: fine-tuning by the active site inhibitor ETYA

Almerinda Di Venere, Eleonora Nicolai, Igor Ivanov, Enrico Dainese, Susan Adel, B C Angelucci, Hartmut Kuhn, Mauro Maccarrone, Giampiero Mei
PMID: 24012824   DOI: 10.1016/j.bbalip.2013.08.015

Abstract

Lipoxygenases (LOXs) are lipid-peroxidizing enzymes that are involved in the metabolism of polyunsaturated fatty acids. Their biological activity includes a membrane binding process whose molecular details are not completely understood. The mechanism of enzyme-membrane interactions is thought to involve conformational changes at the level of the protein tertiary structure, and the extent of such alterations depends on the degree of structural flexibility of the different LOX isoforms. In this study, we have tested the resilience properties of a plant and a mammalian LOX, by using high pressure fluorescence measurements at different temperatures. The binding of LOXs to the lipid bilayer has been characterized using both large and giant unilamellar vesicles and electron transfer particles (inner mitochondrial membranes) as model membranes. The data indicate that the degree of LOXs' flexibility is strictly dependent on the two distinct N- and C-terminal domains that characterize the 3D structure of these enzymes. Furthermore, they demonstrate that increasing the rigidity of protein scaffolding by the presence of an active site ligand impairs the membrane binding ability of LOXs. These findings provide evidence that the amphitropic nature of LOXs is finely tuned by the interaction of the substrate with the residues of the active site, suggesting new strategies for the design of enzyme inhibitors.


Role of ion channels and subcellular Ca2+ signaling in arachidonic acid-induced dilation of pressurized retinal arterioles

Joanna Kur, Mary K McGahon, Jose A Fernández, C Norman Scholfield, J Graham McGeown, Tim M Curtis
PMID: 24699382   DOI: 10.1167/iovs.13-13511

Abstract

To investigate the mechanisms responsible for the dilatation of rat retinal arterioles in response to arachidonic acid (AA).
Changes in the diameter of isolated, pressurized rat retinal arterioles were measured in the presence of AA alone and following pre-incubation with pharmacologic agents inhibiting Ca(2+) sparks and oscillations and K(+) channels. Subcellular Ca(2+) signals were recorded in arteriolar myocytes using Fluo-4-based confocal imaging. The effects of AA on membrane currents of retinal arteriolar myocytes were studied using whole-cell perforated patch clamp recording.
Arachidonic acid dilated pressurized retinal arterioles under conditions of myogenic tone. Eicosatetraynoic acid (ETYA) exerted a similar effect, but unlike AA, its effects were rapidly reversible. Arachidonic acid-induced dilation was associated with an inhibition of subcellular Ca(2+) signals. Interventions known to block Ca(2+) sparks and oscillations in retinal arterioles caused dilatation and inhibited AA-induced vasodilator responses. Arachidonic acid accelerated the rate of inactivation of the A-type Kv current and the voltage dependence of inactivation was shifted to more negative membrane potentials. It also enhanced voltage-activated and spontaneous large-conductance calcium-activated K(+) (BK) currents, but only at positive membrane potentials. Pharmacologic inhibition of A-type Kv and BK currents failed to block AA-induced vasodilator responses. Arachidonic acid suppressed L-type Ca(2+) currents.
These results suggest that AA induces retinal arteriolar vasodilation by inhibiting subcellular Ca(2+)-signaling activity in retinal arteriolar myocytes, most likely through a mechanism involving the inhibition of L-type Ca(2+)-channel activity. Arachidonic acid actions on K(+) currents are inconsistent with a model in which K(+) channels contribute to the vasodilator effects of AA.


Small-molecule inhibitors of biofilm formation in laboratory and clinical isolates of Candida albicans

Ariel Grald, Philip Yargosz, Samantha Case, Katelyn Shea, Douglas I Johnson
PMID: 21903824   DOI: 10.1099/jmm.0.034124-0

Abstract

Candida albicans cells have the ability to form biofilms on biotic and abiotic surfaces, such as indwelling medical devices. C. albicans cells can interconvert between budded and hyphal growth forms, herein termed the budded-to-hyphal transition (BHT), which is important for the formation of mature biofilms. Previous work identified 23 small organic molecules that could inhibit the BHT but did not affect C. albicans cell viability or budded cell growth. These BHT inhibitors were proposed to inhibit multiple signalling pathways regulating the BHT, many of which also regulate biofilm formation. However, only three of the BHT inhibitors, buhytrinA, ETYA and CGP-37157, were capable of inhibiting in vitro biofilm formation of wild-type laboratory C. albicans strains. When clinical C. albicans isolates were examined for their ability to form biofilms, only 11 of the 28 clinical isolates tested (39%) were capable of forming biofilms. Although buhytrinA, ETYA and CGP-37157 could inhibit the BHT of all 28 clinical isolates, they were only able to inhibit biofilm formation of a subset of these clinical isolates, with ETYA having 100% efficacy. These data indicate that the biofilm-forming capability of laboratory and clinical isolates of C. albicans, as well as the efficacy of BHT inhibitors against these different isolates, can differ dramatically. These differences between laboratory and clinical isolates should be an important aspect to consider when examining potentially new antifungal therapeutics.


Arachidonic acid modulates Na+ currents by non-metabolic and metabolic pathways in rat cerebellar granule cells

Yan-Jia Fang, Meng-Hua Zhou, Xiao-Fei Gao, Hua Gu, Yan-Ai Mei
PMID: 21564022   DOI: 10.1042/BJ20110569

Abstract

AA (arachidonic acid), which possesses both neurotoxic and neurotrophic activities, has been implicated as a messenger in both physiological and pathophysiological processes. In the present study, we investigated the effects of both extracellular and intracellular application of AA on the activity of Na(V) (voltage-gated Na(+) channels) in rat cerebellar GCs (granule cells). The extracellular application of AA inhibited the resultant I(Na) (Na(V) current), wherein the current-voltage curve shifted to a negative voltage direction. Because this effect could be reproduced by treating the GCs with ETYA (eicosa-5,8,11,14-tetraynoic acid) or a membrane-impermeable analogue of AA, AA-CoA (arachidonoyl coenzyme A), we inferred that AA itself exerted the observed modulatory effects on I(Na). In contrast, intracellular AA significantly augmented the elicited I(Na) peak when the same protocol that was used for extracellular AA was followed. The observed I(Na) increase that was induced by intracellular AA was mimicked by the AA cyclo-oxygenase metabolite PGE(2) (prostaglandin E(2)), but not by ETYA. Furthermore, cyclo-oxygenase inhibitors decreased I(Na) and quenched AA-induced channel activation, indicating that the effect of intracellular AA on Na(V) was possibly mediated through AA metabolites. In addition, the PGE2-induced activation of I(Na) was mimicked by cAMP and quenched by a PKA (protein kinase A) inhibitor, a G(s) inhibitor and EP (E-series of prostaglandin) receptor antagonists. The results of the present study suggest that extracellular AA modulates Na(V) channel activity in rat cerebellar GCs without metabolic conversion, whereas intracellular AA augments the I(Na) by PGE(2)-mediated activation of cAMP/PKA pathways. These observations may explain the dual character of AA in neuronal pathogenesis.


Riboflavin induces resistance in rice against Rhizoctonia solani via jasmonate-mediated priming of phenylpropanoid pathway

Parissa Taheri, Saeed Tarighi
PMID: 19729221   DOI: 10.1016/j.jplph.2009.08.003

Abstract

Vitamins are plant growth regulators and activators of defense responses against pathogens. The cytomolecular mechanisms involved in the induction of resistance by chemicals especially vitamins on monocotyledonous plants are largely unknown. Here, we show that riboflavin, which acts as a defense activator in rice against economically important sheath blight caused by Rhizoctonia solani, primed the expression of lipoxygenase (LOX) as a key gene in octadecanoid pathway, and enhanced lignification. Exogenous jasmonic acid (JA) application on rice induces resistance against R. solani in a manner similar to riboflavin. Application of jasmonate-deficient rice mutant hebiba and using a LOX inhibitor revealed the main role of octadecanoid pathway in riboflavin-induced resistance (IR). In riboflavin-treated inoculated plants, upregulation of phenylalanine ammonia-lyase (PAL) expression, as a major marker of phenylpropanoid pathway, was detected downstream of LOX upregulation. Co-application of riboflavin and 5, 8, 11, 14-eicosatetraynoic acid (ETYA) on rice leaves revealed no upregulation of PAL and no priming in lignification. Furthermore, lower levels of PAL transcripts and lignin were detected in hebiba compared with control. These findings indicate the role of octadecanoid pathway in the induction of phenylpropanoid metabolism leading to lignification as a novel mechanism of riboflavin-IR in Oryza sativa-R. solani pathosystem.


Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells

Young Sik Cho, Chi Hyun Kim, Ki Young Kim, Hyae Gyeong Cheon
PMID: 22203421   DOI: 10.1007/s11010-011-1200-z

Abstract

Saturated fatty acids have been considered major contributing factors in type 2 diabetes, whereas unsaturated fatty acids have beneficial effects for preventing the development of diabetes. However, the effects of polyunsaturated fatty acids in pancreatic β cells have not been reported. Here, we examined the effects of arachidonic acid (AA) on palmitic acid (PA)-mediated lipotoxicity in clonal HIT-T15 pancreatic β cells. AA prevented the PA-induced lipotoxicity as indicated by cell viability, DNA fragmentation and mitochondrial membrane potential, whereas eicosatetraynoic acid (ETYA), a non-metabolizable AA, had little effect on PA-induced lipotoxicity. In parallel with its protective effects against PA-induced lipotoxicity, AA restored impaired insulin expression and secretion induced by PA. AA but not ETYA increased intracellular triglyceride (TG) in the presence of PA compared with PA alone, and xanthohumol, a diacylglycerol acyltransferase (DGAT) inhibitor, reversed AA-induced protection from PA. Taken together, our results suggest that AA protects against PA-induced lipotoxicity in clonal HIT-T15 pancreatic β cells, and the protective effects may be associated with TG accumulation, possibly through sequestration of lipotoxic PA into TG.


Embryopathic effects of thalidomide and its hydrolysis products in rabbit embryo culture: evidence for a prostaglandin H synthase (PHS)-dependent, reactive oxygen species (ROS)-mediated mechanism

Crystal J J Lee, Luisa L Gonçalves, Peter G Wells
PMID: 21502285   DOI: 10.1096/fj.10-178814

Abstract

Thalidomide (TD) causes birth defects in humans and rabbits via several potential mechanisms, including bioactivation by embryonic prostaglandin H synthase (PHS) enzymes to a reactive intermediate that enhances reactive oxygen species (ROS) formation. We show herein that TD in rabbit embryo culture produces relevant embryopathies, including decreases in head/brain development by 28% and limb bud growth by 71% (P<0.05). Two TD hydrolysis products, 2-phthalimidoglutaramic acid (PGMA) and 2-phthalimidoglutaric acid (PGA), were similarly embryopathic, attenuating otic vesicle (ear) and limb bud formation by up to 36 and 77%, respectively (P<0.05). TD, PGMA, and PGA all increased embryonic DNA oxidation measured as 8-oxoguanine (8-oxoG) by up to 2-fold (P<0.05). Co- or pretreatment with the PHS inhibitors eicosatetraynoic acid (ETYA) or acetylsalicylic acid (ASA), or the free-radical spin trap phenylbutylnitrone (PBN), completely blocked embryonic 8-oxoG formation and/or embryopathies initiated by TD, PGMA, and PGA. This is the first demonstration of limb bud embryopathies initiated by TD, as well as its hydrolysis products, in a mammalian embryo culture model of a species susceptible to TD in vivo, indicating that all likely contribute to TD teratogenicity in vivo, in part through PHS-dependent, ROS-mediated mechanisms.


5, 8, 11, 14-eicosatetraynoic acid suppresses CCL2/MCP-1 expression in IFN-γ-stimulated astrocytes by increasing MAPK phosphatase-1 mRNA stability

Jee Hoon Lee, Hyunmi Kim, Joo Hong Woo, Eun-hye Joe, Ilo Jou
PMID: 22339770   DOI: 10.1186/1742-2094-9-34

Abstract

The peroxisome proliferator-activated receptor (PPAR)-α activator, 5,8,11,14-eicosatetraynoic acid (ETYA), is an arachidonic acid analog. It is reported to inhibit up-regulation of pro-inflammatory genes; however, its underlying mechanism of action is largely unknown. In the present study, we focused on the inhibitory action of ETYA on the expression of the chemokine, CCL2/MCP-1, which plays a key role in the initiation and progression of inflammation.
To determine the effect of ETYA, primary cultured rat astrocytes and microglia were stimulated with IFN-γ in the presence of ETYA and then, expression of CCL2/MCP-1 and MAPK phosphatase (MKP-1) were determined using RT-PCR and ELISA. MKP-1 mRNA stability was evaluated by treating actinomycin D. The effect of MKP-1 and human antigen R (HuR) was analyzed by using specific siRNA transfection system. The localization of HuR was analyzed by immunocytochemistry and subcellular fractionation experiment.
We found that ETYA suppressed CCL2/MCP-1 transcription and secretion of CCL2/MCP-1 protein through up-regulation of MKP-1mRNA levels, resulting in suppression of c-Jun N-terminal kinase (JNK) phosphorylation and activator protein 1 (AP1) activity in IFN-γ-stimulated brain glial cells. Moreover, these effects of ETYA were independent of PPAR-α. Experiments using actinomycin D revealed that the ETYA-induced increase in MKP-1 mRNA levels reflected an increase in transcript stability. Knockdown experiments using small interfering RNA demonstrated that this increase in MKP-1 mRNA stability depended on HuR, an RNA-binding protein known to promote enhanced mRNA stability. Furthermore, ETYA-induced, HuR-mediated mRNA stabilization resulted from HuR-MKP-1 nucleocytoplasmic translocation, which served to protect MKP-1 mRNA from the mRNA degradation machinery.
ETYA induces MKP-1 through HuR at the post-transcriptional level in a receptor-independent manner. The mechanism revealed here suggests eicosanoids as potential therapeutic modulators of inflammation that act through a novel target.


Explore Compound Types